Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate

Description

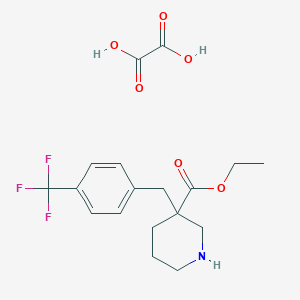

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate is a piperidine-derived compound featuring a trifluoromethyl-substituted benzyl group at the 3-position of the piperidine ring and an ethyl carboxylate ester. The oxalate salt form enhances its stability and solubility, making it relevant for pharmaceutical and chemical research.

Properties

IUPAC Name |

ethyl 3-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO2.C2H2O4/c1-2-22-14(21)15(8-3-9-20-11-15)10-12-4-6-13(7-5-12)16(17,18)19;3-1(4)2(5)6/h4-7,20H,2-3,8-11H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFQVUNEAYXNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198416-87-3 | |

| Record name | 3-Piperidinecarboxylic acid, 3-[[4-(trifluoromethyl)phenyl]methyl]-, ethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198416-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzyl chloride with piperidine in the presence of a base to form the intermediate 4-(trifluoromethyl)benzylpiperidine. This intermediate is then reacted with ethyl chloroformate to produce Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate. Finally, the compound is treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and contributes to the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate and its analogs, based on evidence from peer-reviewed specifications and commercial databases:

Detailed Comparative Analysis

Structural and Functional Differences

- Substituent Effects: Trifluoromethyl (CF₃): Electron-withdrawing, increases hydrophobicity and metabolic stability compared to methyl (CH₃) or methoxy (OCH₃) groups. CF₃ may enhance binding affinity in drug-receptor interactions . Methyl (CH₃): Electron-donating, improves solubility in non-polar solvents. Used in high-purity standards for QC . Methoxy (OCH₃): Electron-donating via resonance; the hydrochloride salt form (as in ) improves aqueous solubility for in vitro studies.

Physicochemical Properties

- Molecular Weight : The trifluoromethyl variant has a higher molecular weight (429.38 vs. 351.39 for the methyl analog), influencing pharmacokinetic parameters like diffusion rates .

- Salt Forms : Oxalate salts (e.g., ) are preferred for crystalline stability, while hydrochlorides () are more soluble in polar solvents.

Notes and Disclaimers

- CAS Number Conflicts: Multiple CAS entries for Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate (1170556-67-8 vs.

- Limitations : Direct experimental data on the trifluoromethyl variant is absent in the provided evidence; conclusions are extrapolated from structural analogs.

Biological Activity

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate (CAS Number: 1198416-87-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a piperidine ring and a trifluoromethyl group, which are known to influence its pharmacological properties. The molecular formula is , with a molecular weight of 405.37 g/mol. Its IUPAC name is ethyl 3-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxylate oxalate.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Many piperidine derivatives have shown efficacy against various bacterial and fungal strains.

- Antitumor Effects : Some studies suggest that modifications in the piperidine structure can enhance anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.

- CNS Activity : The presence of the piperidine moiety often correlates with central nervous system (CNS) activity, making these compounds candidates for neuropharmacological studies.

Study on Antitumor Activity

A study published in MDPI highlighted the synthesis and evaluation of piperidine derivatives for their anticancer properties. In vitro tests demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7. For instance, one derivative showed an IC50 of 1.9 µg/mL against HCT-116 cells, indicating significant anticancer potential compared to doxorubicin (IC50 3.23 µg/mL) .

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of related compounds. The results indicated that derivatives containing trifluoromethyl groups had enhanced activity against specific bacterial strains, suggesting that this modification may improve interaction with microbial targets .

Table 1: Summary of Biological Activities

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Cell Cycle Regulation : Compounds in this class may induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Certain derivatives have been shown to promote apoptotic pathways.

- Enzyme Inhibition : The structural features may allow for inhibition of specific enzymes involved in cancer progression or microbial metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.